molecular formula C10H12OS B8802862 1-[4-(Methylsulfanyl)phenyl]propan-2-one CAS No. 88356-92-7

1-[4-(Methylsulfanyl)phenyl]propan-2-one

Cat. No.: B8802862
CAS No.: 88356-92-7
M. Wt: 180.27 g/mol
InChI Key: RYFZDEIJXAESAA-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)phenyl]propan-2-one is an organic compound of interest in synthetic chemistry. While detailed studies on this specific molecule are limited in public sources, its core structure shares characteristics with valuable chemical intermediates. Compounds with the phenylpropanone scaffold bearing sulfur-based functional groups are frequently employed in organic synthesis and pharmaceutical research . The methylsulfanyl (also known as methylthio) group attached to the phenyl ring is an electron-donating substituent that can influence the compound's reactivity, potentially making it a useful precursor for further chemical transformations . This compound is related to other researched chemicals, such as 2-Methyl-1-[4-(methylsulfanyl)phenyl]-1-propanone, which is described as a useful research chemical for organic synthesis and other chemical processes . As with all specialized reagents, this compound is intended for research and development applications in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and conduct appropriate risk assessments before use.

Properties

CAS No.

88356-92-7

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H12OS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3

InChI Key

RYFZDEIJXAESAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)SC

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its structure allows for further functionalization, making it versatile for synthetic pathways.

2. Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can act as an enzyme inhibitor, which is crucial for studying protein-ligand interactions. The methylsulfanyl group enhances binding affinity to specific molecular targets .
  • Molecular Docking Studies : Computational studies have shown that 1-[4-(Methylsulfanyl)phenyl]propan-2-one interacts favorably with various biological targets, suggesting its potential use in drug design .

3. Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic applications reveal its role as a precursor in drug development. It has been studied for its anticancer properties alongside other compounds containing similar structures .
  • Pharmaceutical Composition : The compound is being explored for use in formulations aimed at treating conditions mediated by cyclooxygenase-2, potentially offering reduced gastrointestinal toxicity compared to traditional NSAIDs .

4. Industry

  • Fine Chemicals Production : It is utilized in the manufacture of fine chemicals and agrochemicals, where its unique properties can enhance product performance .
  • Cosmetic Applications : Although limited information exists, some data suggests potential use as a binder in cosmetic products due to its stability under specific conditions .

Case Studies

Case Study 1: Anticancer Activity
Research conducted on derivatives of this compound revealed significant cytotoxic activity against various cancer cell lines. These studies highlighted the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Enzyme Interaction
A molecular docking study demonstrated that this compound binds effectively to specific enzymes involved in metabolic pathways. This interaction suggests its utility in designing selective enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Sulfoxonium Ylide Derivatives

Two structurally related sulfoxonium ylides have been synthesized and characterized ():

1-(4-Trifluoromethylphenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one Synthesis: 86% yield via palladium-catalyzed cross-coupling. Properties: Colorless amorphous solid; characterized by distinct ¹H NMR (δ 3.40 ppm, CH₃CO) and ¹³C NMR (δ 207.8 ppm, C=O) signals. Applications: Intermediate in organometallic catalysis.

1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one

  • Synthesis : 69% yield; yellow crystalline solid (m.p. 111–114°C).
  • Properties : ¹H NMR (δ 3.39 ppm, CH₃CO) and ¹³C NMR (δ 207.6 ppm, C=O).

Comparison :

Property 1-[4-(SCH₃)phenyl]propan-2-one 1-(4-CF₃Ph) Derivative 1-(4-ClPh) Derivative
Substituent SCH₃ (electron-donating) CF₃ (electron-withdrawing) Cl (electron-withdrawing)
Yield N/A 86% 69%
Melting Point Not reported Amorphous 111–114°C
NMR (C=O) Not reported 207.8 ppm 207.6 ppm

Chalcone Derivatives

The chalcone (E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one () shares the 4-SCH₃-phenylpropan-2-one backbone but includes an α,β-unsaturated ketone system. Key structural features:

  • Dihedral Angles : 3.81° between aromatic rings (near coplanar), enhancing conjugation .
  • Hydrogen Bonding : Stabilized by C–H···O and C–H···π interactions.

Comparison with Other Chalcones :

Compound Dihedral Angle (Aromatic Rings) Notable Features
1-(4-SCH₃Ph)-3-PhProp-2-en-1-one 3.81° High planarity, weak H-bonding
1-(4-BrPh)-3-(3-OHPh)Prop-2-en-1-one 10.2° Reduced conjugation, phenolic OH
1-(4-Aminophenyl)-3-(3-BrPh)Prop-2-en-1-one 9.6° Amino group enhances solubility

Positional Isomers and Substituent Variants

1-[2-(Methylsulfanyl)phenyl]propan-2-one (ortho isomer, CAS: 27350-24-9) : Molecular Weight: 180.27 g/mol.

1-(4-(Trifluoromethyl)phenyl)propan-2-one (CAS: F01280) :

  • Molecular Weight : 202.18 g/mol.
  • Electronic Effects : CF₃ group strongly electron-withdrawing, increasing ketone electrophilicity.

Comparison :

Property 1-[4-(SCH₃)Ph]propan-2-one 1-[2-(SCH₃)Ph]propan-2-one 1-(4-CF₃Ph)propan-2-one
Substituent Position Para Ortho Para
Molecular Weight 180.27 g/mol 180.27 g/mol 202.18 g/mol
Electrophilicity Moderate Low (steric hindrance) High

Toxicological Considerations

1-[4-(Methylsulfanyl)phenyl]propan-2-one is linked to 4-MTA metabolism, which exhibits neurotoxic and cardiotoxic effects .

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via activation of isobutyryl chloride by aluminium trichloride (AlCl₃), generating an acylium ion that undergoes electrophilic attack on the electron-rich para position of thioanisole. Key components include:

  • Catalyst : AlCl₃ (1.1–1.5 equivalents relative to thioanisole).

  • Solvent : Dichloromethane (DCM), selected for its inertness and ability to stabilize the acylium intermediate.

  • Temperature : Maintained at 20–25°C to mitigate exothermic side reactions.

Stepwise Procedure

  • Catalyst Suspension : AlCl₃ is suspended in DCM under nitrogen atmosphere.

  • Acyl Chloride Addition : Isobutyryl chloride is added dropwise, forming the acylium-AlCl₃ complex.

  • Thioanisole Introduction : Thioanisole is introduced gradually, with rigorous temperature control to prevent runaway reactions.

  • Workup : The mixture is quenched with hydrochloric acid (HCl) and washed with water to remove residual AlCl₃. The organic layer is concentrated to yield crude this compound.

Table 1: Representative Reaction Conditions from Patent Data

ParameterValue/DescriptionSource
Thioanisole (mol)1.0
Isobutyryl Chloride (mol)1.1–1.3
AlCl₃ (mol)1.5
SolventDichloromethane
Reaction Temperature20–25°C
Yield (Crude)>95% (by gravimetric analysis)

Process Optimization and Catalytic Enhancements

Industrial-scale synthesis prioritizes solvent recycling, catalyst recovery, and phase-transfer catalysis (PTC) to improve cost efficiency.

Solvent Reuse

Dichloromethane is retained across multiple synthesis steps (e.g., bromination, hydrolysis) to minimize waste. Post-reaction, the solvent is recovered via distillation and reused without significant loss of reactivity.

Analytical Characterization and Quality Control

The structural integrity of this compound is verified through:

  • NMR Spectroscopy : Distinct signals for the methylsulfanyl group (δ 2.5 ppm, singlet) and ketone carbonyl (δ 207 ppm in ¹³C NMR).

  • HPLC Purity : >99.5% purity achieved via recrystallization from ethanol-water mixtures.

Alternative Synthetic Routes and Limitations

While Friedel-Crafts acylation dominates industrial production, alternative methods face scalability challenges:

Nucleophilic Substitution on Haloarenes

Patent CN102675167B describes methylsulfanyl group installation via sodium methyl mercaptide displacement of chloroarenes. However, this method targets benzaldehyde derivatives and lacks demonstrated efficacy for propan-2-one synthesis.

Oxidation-State Considerations

Direct oxidation of 4-methylthiophenylacetone to sulfone derivatives (e.g., for firocoxib) requires hydrogen peroxide and acidic catalysts, but this pertains to downstream modifications rather than the target compound’s synthesis.

Industrial Applications and Scalability

The compound’s primary application lies in NSAID synthesis:

  • Firocoxib Intermediate : this compound is brominated and cyclized to form the furan-2-one core of firocoxib.

  • Process Scalability : Batch sizes exceeding 250 kg are feasible, with cycle times under 24 hours .

Q & A

Basic: What synthetic routes are available for 1-[4-(methylsulfanyl)phenyl]propan-2-one, and how do reaction conditions influence yield and purity?

Answer:
The compound is commonly synthesized via acetylation of thioanisole derivatives. For example, liquid-phase acetylation of thioanisole with acetic anhydride using H-beta zeolite as a catalyst produces 4-(methylthio)acetophenone (4-MTAP) with optimized reaction conditions (temperature: 80–100°C, catalyst loading: 5–10 wt%) . Another method involves condensation of 4′-(methylthio)acetophenone with benzaldehyde in ethanol under basic conditions (10% NaOH), yielding the chalcone derivative (E)-1-[4-(methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one with ~70% yield after recrystallization from toluene . Yield optimization requires careful control of stoichiometry, reaction time (e.g., 8 hours), and purification via flash chromatography or solvent recrystallization.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the methylsulfanyl group (δ ~2.5 ppm for S–CH3_3) and ketone moiety (δ ~200–210 ppm for C=O). For example, the methyl group in similar compounds appears as a singlet at δ 2.45 ppm .
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry. The compound’s chalcone derivatives exhibit planar aromatic rings (dihedral angles <12°) stabilized by weak C–H···O and π-π interactions .
  • IR and HRMS : IR confirms ketone C=O stretches (~1700 cm1^{-1}), while HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 195.07 for C10_{10}H10_{10}OS) .

Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic and optical properties?

Answer:
Density Functional Theory (DFT) calculates hyperpolarizability, HOMO-LUMO gaps, and charge transfer. For chalcone derivatives, DFT reveals second-order nonlinear optical (NLO) responses due to electron-withdrawing (ketone) and donating (methylsulfanyl) groups. For example, (2E)-3-[4-(methylsulfanyl)phenyl]-1-(3-bromophenyl)prop-2-en-1-one exhibits a HOMO-LUMO gap of ~3.5 eV and significant β (hyperpolarizability) values (~1030^{-30} esu), making it suitable for NLO applications . Simulations also predict UV-Vis absorption maxima (~350 nm), aligning with experimental data .

Advanced: What metabolic pathways involve this compound, and how are its metabolites identified?

Answer:
The compound is a phase I metabolite of 4-methylthioamphetamine (4-MTA). In humans, oxidative deamination by cytochrome P450 enzymes converts 4-MTA to this compound, which is further reduced to 1-[4-(methylsulfanyl)phenyl]propan-2-ol or degraded to 4-methylthiobenzoic acid. Metabolites are identified via LC-MS/MS and GC-MS, with glucuronide/sulfate conjugates detected in urine .

Advanced: What challenges arise in crystallographic refinement of derivatives, and how are they resolved?

Answer:
Crystallographic challenges include twinning (e.g., non-merohedral twinning in chalcone derivatives) and disorder. In (E)-1-[4-(methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one, 37 reflections were omitted due to twinning artifacts. Refinement in SHELXL uses TWIN/BASF commands to model twin fractions, while H atoms are placed geometrically (riding model) with isotropic displacement parameters . Validation tools like PLATON check for missed symmetry and voids .

Basic: What are the compound’s applications in material science, particularly nonlinear optics?

Answer:
Chalcone derivatives of this compound exhibit large second-order NLO activity due to charge-transfer interactions. For instance, 1-[4-(methylsulfanyl)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one shows optical limiting behavior, making it suitable for laser protection devices. Characterization involves Z-scan techniques and hyper-Rayleigh scattering to measure nonlinear refractive indices (~1012^{-12} cm2^2/W) .

Advanced: How do structural modifications (e.g., sulfoxidation) alter reactivity and biological activity?

Answer:
Sulfoxidation of the methylsulfanyl group to sulfoxide/sulfone enhances electrophilicity. For example, palladium-catalyzed synthesis of α-carbonyl sulfoxonium ylides from this compound derivatives increases reactivity in cross-coupling reactions (yields: 69–86%) . Sulfone derivatives exhibit improved antimicrobial activity due to increased polarity and hydrogen-bonding capacity .

Basic: What safety precautions are necessary when handling this compound?

Answer:
The compound’s methylsulfanyl group may release toxic H2_2S under acidic conditions. Handling requires PPE (gloves, goggles) and ventilation. Solubility in alcohols (e.g., ethanol) and low water solubility necessitate waste disposal in approved organic solvents. Flash points (~42–130°C) indicate flammability; storage should be in cool, dry conditions away from oxidizers .

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